molecular formula C22H16BrI2N3O2 B12058159 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12058159
M. Wt: 688.1 g/mol
InChI Key: UIWRJUPORGEUGY-RPPGKUMJSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or iodine atoms.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in the removal of halogen atoms, leading to a simpler hydrocarbon structure.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine atoms may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-bromo-4-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
  • N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide is unique due to its specific combination of bromine, iodine, and hydroxyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H16BrI2N3O2

Molecular Weight

688.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H16BrI2N3O2/c23-14-1-6-21(29)13(9-14)12-26-27-22(30)7-8-28-19-4-2-15(24)10-17(19)18-11-16(25)3-5-20(18)28/h1-6,9-12,29H,7-8H2,(H,27,30)/b26-12+

InChI Key

UIWRJUPORGEUGY-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O

Origin of Product

United States

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